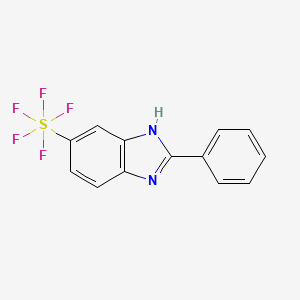

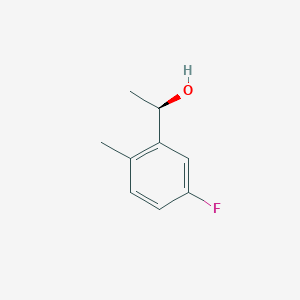

![molecular formula C16H22ClN5OS B1456921 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885618-54-2](/img/structure/B1456921.png)

4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties such as density, boiling point, and melting point can be predicted or measured .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine Derivatives

A study by Lei et al. (2017) outlined a rapid and green synthetic method for a compound closely related to the one , emphasizing its importance as an intermediate that inhibited tumor necrosis factor alpha and nitric oxide. The compound was synthesized from commercially available precursors through condensation reaction, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).

Synthesis of Novel Tetrahydroquinolino[3′,2′4,5]Thieno[3,2-d]pyrimidine Derivatives

Abdel-rahman, Awad, and Bakhite (1992) detailed the synthesis of novel thieno[3,2-d]pyrimidine derivatives, including reactions with methyl iodide and various nitrogen nucleophiles, to afford a range of 4-substituted pyrimidine derivatives, laying groundwork for further exploration of similar compounds (Abdel-rahman, Awad, & Bakhite, 1992).

Potential Applications and Properties

Chemical Reactivity and Potential Applications

The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity, as reported by Hafez and El-Gazzar (2017), demonstrate the potential of such compounds in developing therapeutic agents. The study highlights the capacity of these derivatives to inhibit cancer cell growth, suggesting their utility in cancer research (Hafez & El-Gazzar, 2017).

Pharmacokinetic Properties and Drug Development

An investigation into the pharmacokinetics and disposition of GDC-0980, a compound with a core structure related to the one , by Salphati et al. (2012), offers insights into the absorption, distribution, and efficacy predictions for human use. This research is crucial for understanding the pharmacological potential of such compounds in clinical settings (Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-chloro-6-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN5OS/c1-20-2-4-21(5-3-20)11-12-10-13-14(24-12)15(19-16(17)18-13)22-6-8-23-9-7-22/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSMUQJAIFGVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)

![N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride](/img/structure/B1456846.png)

![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)

![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)

![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)

![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)